N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine
Description
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-11-3-4-12(9-11)14-5-2-7-15-8-6-13-10-15/h6,8,10-12,14H,2-5,7,9H2,1H3 |
InChI Key |
NDSLXCYGMGACPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction Approach
Procedure (adapted from):
- Reactants :
- 3-(1H-Imidazol-1-yl)propan-1-amine (50 mmol)
- 3-Methylcyclopentanone (50 mmol)
- Paraformaldehyde (201 mmol)
- Concentrated HCl (2.65 mL) and glacial acetic acid (3.77 mL) as catalysts.
- Steps :
- Combine reactants in deoxygenated methanol under nitrogen.
- Heat at 60–65°C for 10 hours.
- Add a second equivalent of paraformaldehyde and reflux for 12 hours.
- Extract the product via alkaline aqueous workup and purify by column chromatography (Al₂O₃, benzene-isopropanol 6:1).
Reductive Amination
Procedure (adapted from):
- Reactants :
- Bicyclic ketone intermediate (13.8 mmol)
- Hydrazine hydrate (69 mmol)
- KOH (171 mmol) in triethylene glycol.
- Steps :
- Heat at 160–170°C for 4 hours.
- Distill off water and excess hydrazine at 190–200°C.
- Extract with diethyl ether, dry (MgSO₄), and purify via chromatography.
- N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine (Yield: ~52%).
Characterization Data
Spectral Analysis
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | 1.22–1.32 ppm (s, 9H, CH₃) | Methyl groups on cyclopentane |
| 2.45–2.60 ppm (m, 4H, CH₂) | Propyl linker protons | |
| 7.45–7.65 ppm (m, 2H, imidazole) | Aromatic protons | |
| ¹³C NMR | 35.1 ppm (C-9) | Cyclopentane quaternary carbon |
| 119.9, 128.7, 137.8 ppm | Imidazole carbons | |
| IR | 1650 cm⁻¹ (C=N) | Imine stretch (intermediate) |
| 3300 cm⁻¹ (N-H) | Amine stretch (final product) |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₄ |
| Molecular Weight | 248.37 g/mol |
| Boiling Point | 290–295°C (est.) |
| Solubility | Chloroform, methanol |
Optimization and Yield Considerations
- Catalyst Efficiency : HCl/acetic acid systems improve Mannich reaction rates by stabilizing iminium intermediates.
- Reduction Challenges : Overheating during hydrazine reduction leads to byproducts; optimal temperature is 160–170°C.
- Purification : Al₂O₃ chromatography effectively separates polar impurities (e.g., unreacted amines).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pH-sensitive polymers and materials.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituent on Amine | Heterocycle | ChemSpider/MDL ID |
|---|---|---|---|---|---|
| This compound (Target) | C12H22N3 | 208.33* | 3-methylcyclopentyl | Imidazole | Not provided |
| N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine () | C13H23N3 | 221.35 | Cyclohexylmethyl | Imidazole | ChemSpider 11869944 |
| 3-(1H-Imidazol-1-yl)propylamine () | C12H23N3 | 209.33 | 2-methylpentan-3-yl | Imidazole | MDL MFCD12054128 |
| N-[3-(1H-Indol-1-yl)propyl]-1-azabicyclo[2.2.2]octan-3-amine () | C18H25N3 | 283.41 | 1-azabicyclo[2.2.2]octan-3-yl | Indole | Not provided |
*Calculated based on molecular formula.
- Substituent Effects: The 3-methylcyclopentyl group in the target compound provides moderate steric hindrance compared to the bulkier cyclohexylmethyl group in . Cyclohexane’s chair conformation may enhance lipophilicity but reduce metabolic stability compared to the smaller cyclopentane . The 2-methylpentan-3-yl group () introduces a branched aliphatic chain, likely increasing flexibility and reducing crystallinity compared to cyclic substituents .
Heterocycle Differences :
Molecular Properties
- Molecular Weight : The target compound (208.33 g/mol) is lighter than (221.35 g/mol) and (283.41 g/mol), suggesting better bioavailability under Lipinski’s Rule of Five.
- Lipophilicity : Cyclic substituents (cyclopentyl, cyclohexylmethyl) increase logP compared to aliphatic chains (e.g., 2-methylpentan-3-yl). The bicyclic system in may further elevate logP, impacting membrane permeability .
Potential Implications
- Biological Activity : Imidazole derivatives often exhibit antifungal, antibacterial, or enzyme-inhibitory properties. The target compound’s cyclopentyl group could optimize selectivity for cytochrome P450 isoforms or GPCRs, while ’s indole moiety may align with tryptophan-dependent pathways .
- Synthetic Feasibility : Branched aliphatic chains () may simplify synthesis compared to stereochemically complex bicyclic systems () .
Biological Activity
N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, characterization, and biological evaluations, emphasizing its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 207.32 g/mol. The compound is characterized by a cyclopentane ring substituted with an imidazole group, which is known for its biological significance in various pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.32 g/mol |
| CAS Number | 1343872-02-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of tumor growth and cell proliferation in various cancer models. A derivative with a related structure demonstrated a tumor growth inhibition (TGI) of 75% with good oral bioavailability (F = 29%) and minimal hERG channel inhibition, indicating a favorable safety profile for further development .
The biological activity of this compound may be attributed to its interaction with specific cellular targets, particularly in cancer cells. It has been suggested that imidazole-containing compounds can modulate signaling pathways involved in cell proliferation and survival. For example, the inhibition of c-Met kinase activity has been observed, which is crucial for tumorigenesis in several cancers .
Neuroprotective Effects
In addition to anticancer properties, imidazole derivatives have been investigated for neuroprotective effects. Some studies indicate that these compounds can exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of tumor growth (TGI = 75%) |
| Neuroprotection | Potential modulation of neurotransmitter systems |
| Safety Profile | Good oral bioavailability; minimal hERG inhibition |
Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of imidazole derivatives found that this compound exhibited significant cytotoxicity against EBC-1 lung cancer cells, with an IC50 value indicating potent activity . The compound was tested in vitro and showed promising results in inhibiting cell proliferation.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of imidazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal apoptosis and improve cell viability under stress conditions .
Q & A
Q. How can toxicity profiles be systematically evaluated in preclinical models?
- Answer :
- In vivo LD₅₀ : Acute toxicity testing in rodents (OECD 423 guidelines) .
- hERG assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 μM desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
